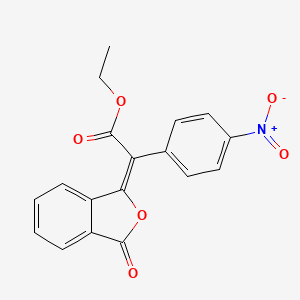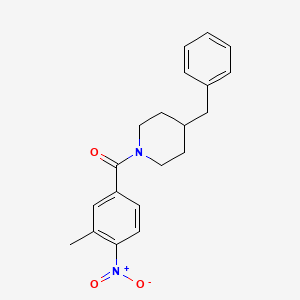
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BPDS, is a chemical compound that belongs to the sulfonamide class of drugs. BPDS has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. For example, in cancer cells, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. In inflammation, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide inhibits the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have several biochemical and physiological effects in the body. These effects include reducing oxidative stress, inhibiting inflammation, inducing apoptosis, and inhibiting angiogenesis. N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition and modulation of specific pathways. Additionally, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have low toxicity and high bioavailability, making it an attractive candidate for drug development. However, limitations of using N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide research, including exploring its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, the development of novel N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives and analogs may provide new insights into the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1-ethylpropylamine, followed by sulfonamide formation with chlorosulfonic acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-pentan-3-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-10(4-2)14-19(15,16)11-5-6-12-13(9-11)18-8-7-17-12/h5-6,9-10,14H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPXMICGBJAIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5872216.png)
![2,2,2-trifluoro-N-{[(4-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5872224.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)






